tomenphantin B tomenphantin B tomenphantin B is a natural product found in Elephantopus mollis with data available.
Brand Name: Vulcanchem
CAS No.: 220114-45-4
VCID: VC1838183
InChI: InChI=1S/C19H22O6/c1-10(2)17(21)23-13-8-12(9-20)6-5-7-19(4)16(25-19)15-14(13)11(3)18(22)24-15/h6,9,13-16H,1,3,5,7-8H2,2,4H3/b12-6-/t13-,14+,15-,16-,19+/m0/s1
SMILES: CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)C=O
Molecular Formula: C19H22O6
Molecular Weight: 346.4 g/mol

tomenphantin B

CAS No.: 220114-45-4

Cat. No.: VC1838183

Molecular Formula: C19H22O6

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

tomenphantin B - 220114-45-4

Specification

CAS No. 220114-45-4
Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
IUPAC Name [(1S,2S,4R,7Z,10S,11R)-8-formyl-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] 2-methylprop-2-enoate
Standard InChI InChI=1S/C19H22O6/c1-10(2)17(21)23-13-8-12(9-20)6-5-7-19(4)16(25-19)15-14(13)11(3)18(22)24-15/h6,9,13-16H,1,3,5,7-8H2,2,4H3/b12-6-/t13-,14+,15-,16-,19+/m0/s1
Standard InChI Key NGGWPCQJJXMSHR-WSFMCSFISA-N
Isomeric SMILES CC(=C)C(=O)O[C@H]1C/C(=C/CC[C@@]2([C@@H](O2)[C@@H]3[C@@H]1C(=C)C(=O)O3)C)/C=O
SMILES CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)C=O
Canonical SMILES CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)C=O

Introduction

Chemical Identity and Classification

Tomenphantin B belongs to the germacranolide family of sesquiterpene lactones, which are classified under terpene lactones within the broader category of prenol lipids. As a naturally occurring compound, it is characterized by a complex tricyclic structure with multiple stereocenters . The compound is part of the taxonomic classification: Lipids and lipid-like molecules > Prenol lipids > Terpene lactones > Sesquiterpene lactones > Germacranolides and derivatives .

Nomenclature and Identifiers

The chemical identity of tomenphantin B is defined by several standard identifiers as shown in Table 1.

Table 1: Chemical Identifiers of Tomenphantin B

ParameterValue
IUPAC Name[(1S,2S,4R,7Z,10S,11R)-8-formyl-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] 2-methylprop-2-enoate
CAS Registry Number220114-45-4
Molecular FormulaC₁₉H₂₂O₆
SMILES (Canonical)CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)C=O
SMILES (Isomeric)CC(=C)C(=O)O[C@H]1C/C(=C/CC[C@@]2(C@@H[C@@H]3[C@@H]1C(=C)C(=O)O3)C)/C=O
InChIInChI=1S/C19H22O6/c1-10(2)17(21)23-13-8-12(9-20)6-5-7-19(4)16(25-19)15-14(13)11(3)18(22)24-15/h6,9,13-16H,1,3,5,7-8H2,2,4H3/b12-6-/t13-,14+,15-,16-,19+/m0/s1
InChI KeyNGGWPCQJJXMSHR-WSFMCSFISA-N

Physical and Chemical Properties

Tomenphantin B exhibits specific physicochemical properties that influence its behavior in biological systems and its potential pharmaceutical applications.

Physical Properties

The physical properties of tomenphantin B are summarized in Table 2.

Table 2: Physical and Chemical Properties of Tomenphantin B

PropertyValue
Molecular Weight346.40 g/mol
Exact Mass346.14163842 g/mol
Topological Polar Surface Area (TPSA)82.20 Ų
XlogP1.00
Atomic LogP (AlogP)2.04
H-Bond Acceptor Count6
H-Bond Donor Count0
Rotatable Bonds3

These properties indicate that tomenphantin B has moderate lipophilicity and potential for membrane permeability, characteristics that are important for its biological activities .

Structural Characteristics

Tomenphantin B possesses a complex tricyclic structure with several stereogenic centers, which contributes to its unique biological properties. The structure includes a germacrane skeleton with a characteristic 10-membered ring, modified with lactone and epoxide functionalities. Additionally, it contains a formyl group at C-8 and a methylacryloyloxy group at C-10 .

Stereochemistry

The absolute stereochemistry of tomenphantin B has been determined through comprehensive analysis including 1H and 13C NMR spectroscopic data, chemical transformation, and single-crystal X-ray analysis . The compound has stereogenic centers at positions 1S, 2S, 4R, 10S, and 11R, with a Z-configuration at the C-7 double bond .

Discovery and Isolation

Natural Source

Tomenphantin B was first isolated from the plant Elephantopus tomentosus, along with its structural analogue tomenphantin A . The genus Elephantopus belongs to the Asteraceae family and has been used in traditional medicine in various cultures .

Isolation and Characterization

The isolation of tomenphantin B involved bioassay-guided fractionation of plant extracts followed by comprehensive structural elucidation using spectroscopic techniques. The absolute stereochemistry was determined through a combination of NMR analysis and X-ray crystallography . This work was reported in 1999 as part of a series of studies on antitumor agents .

Biological Activities

Cytotoxic Properties

Tomenphantin B has demonstrated significant cytotoxic activity against various cancer cell lines. While specific data for tomenphantin B alone is limited in the provided search results, its structural analogue tomenphantin A effectively inhibited the proliferation of leukemia cell lines K562 and CCRF-CEM and their resistant variants, Lucena 1 and CEM/ADR5000, with IC₅₀ values ranging from 0.40 to 7.7 μM .

Mechanism of Action

Based on studies of related compounds, the cytotoxic effect of tomenphantin B may be attributed to its ability to induce cell cycle arrest in the G2/M phase followed by apoptosis. The presence of an α-methylene-γ-lactone group, common in sesquiterpene lactones with cytotoxic properties, might play a crucial role in its biological activity .

Pharmacokinetic Properties

ADMET Predictions

Based on computational predictions using admetSAR 2, tomenphantin B is expected to have specific absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These predictions help understand its potential behavior in biological systems .

Table 3: Predicted ADMET Properties of Tomenphantin B

TargetValueProbability (%)
Human Intestinal Absorption+98.41%
Caco-2 Permeability+54.58%
Blood-Brain Barrier Penetration+85.00%
Human Oral Bioavailability-67.14%
Subcellular LocalizationMitochondria70.26%
OATP2B1 Inhibition-100.00%
OATP1B1 Inhibition+87.62%
OATP1B3 Inhibition+90.41%
MATE1 Inhibition-92.00%
OCT2 Inhibition-57.50%
BSEP Inhibition-59.70%
P-glycoprotein Inhibition-56.37%

Comparison with Tomenphantin A

Tomenphantin B shares structural similarities with tomenphantin A, but differs in functional groups. While tomenphantin B contains a formyl group at C-8, tomenphantin A has a hydroxymethyl group at this position .

Table 4: Comparison of Tomenphantin A and Tomenphantin B

PropertyTomenphantin ATomenphantin B
Molecular FormulaC₁₉H₂₄O₆C₁₉H₂₂O₆
Molecular Weight348.40 g/mol346.40 g/mol
C-8 Functional GroupHydroxymethyl (-CH₂OH)Formyl (-CHO)
SMILES (Canonical)CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)COCC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)C=O
Biological ActivityCytotoxic against leukemia cell linesCytotoxic properties

Both compounds have demonstrated cytotoxic activities, with tomenphantin A showing significant efficacy against resistant leukemia cell lines .

Recent Research and Applications

Recent studies have expanded our understanding of tomenphantin B and related compounds. In a 2020 study, the cytotoxic activity of germacrane-type sesquiterpene lactones from Dimerostemma aspilioides was investigated, which included analysis of tomenphantin A and structurally related compounds .

More recently (2025), tomenphantin A was mentioned as part of differential metabolites involving prenol lipids in a study focusing on Lactiplantibacillus plantarum FRT4 protection against fatty liver, suggesting these compounds may have broader metabolic implications .

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